molecular formula C16H22N2O B6939644 N-tert-butylspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxamide

N-tert-butylspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxamide

Cat. No.: B6939644
M. Wt: 258.36 g/mol
InChI Key: JREOWOUFQRJPQJ-UHFFFAOYSA-N
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Description

N-tert-butylspiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement, where a cyclopropane ring is fused to a dihydroisoquinoline moiety. The tert-butyl group adds steric hindrance, influencing the compound’s reactivity and stability. Such compounds are of significant interest in medicinal chemistry and organic synthesis due to their potential biological activities and structural novelty.

Properties

IUPAC Name

N-tert-butylspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-15(2,3)17-14(19)18-10-12-6-4-5-7-13(12)16(11-18)8-9-16/h4-7H,8-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREOWOUFQRJPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CC2=CC=CC=C2C3(C1)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butylspiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the formation of the dihydroisoquinoline core, followed by the introduction of the spirocyclopropane ring. Key steps may include:

    Formation of the Dihydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Spirocyclopropane Formation: The cyclopropane ring can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the tert-Butyl Group: This step may involve alkylation reactions using tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production of such complex molecules often relies on scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-tert-butylspiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the spirocyclopropane ring, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-tert-butylspiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of novel materials and catalysts, leveraging its stability and reactivity.

Mechanism of Action

The mechanism of action of N-tert-butylspiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-carboxamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Spirooxindoles: Known for their biological activities and used in drug discovery.

    Spirocyclic Pyrrolidines: Exhibiting diverse pharmacological properties.

    Spirobenzosultams: Investigated for their potential as therapeutic agents.

Uniqueness

N-tert-butylspiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-carboxamide stands out due to its unique combination of a spirocyclopropane ring and a dihydroisoquinoline core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research fields.

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